molecular formula C8H9N5OS B8674448 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B8674448
M. Wt: 223.26 g/mol
InChI Key: PZVYQBJSTOZWAL-UHFFFAOYSA-N
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Description

5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are of significant interest in organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include other amino-pyrazole and thiazole derivatives. Compared to these compounds, 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H9N5OS/c1-13-3-5(2-11-13)12-8(14)6-7(9)15-4-10-6/h2-4H,9H2,1H3,(H,12,14)

InChI Key

PZVYQBJSTOZWAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=C(SC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedures shown in FIG. 4, 1-methyl-1H-pyrazol-4-amine, 5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid were reacted to give 5-amino-N-(1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxamide as a white solid (13 mg, 32%) over two steps. ESIMS m/z=336.1 (M+1)
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